N-(3-aminopropyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

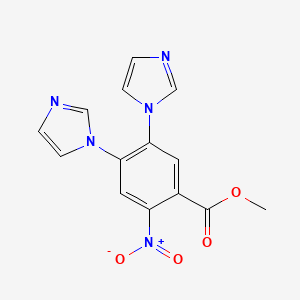

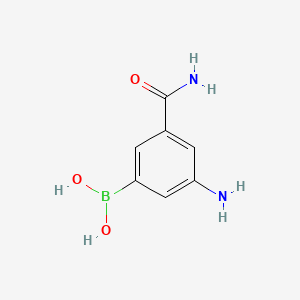

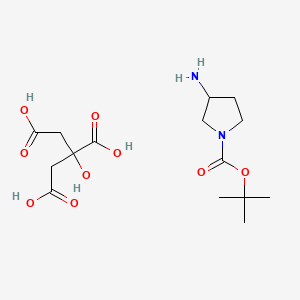

N-(3-Aminopropyl)acetamide hydrochloride is a chemical compound with the CAS Number: 53186-44-0 . It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of N-(3-Aminopropyl)acetamide hydrochloride involves the reaction of Intermediate 73 with hydrogen chloride in 1,4-dioxane . The reaction is carried out at room temperature for 72 hours .Molecular Structure Analysis

The molecular formula of N-(3-Aminopropyl)acetamide hydrochloride is C5H13ClN2O . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H .Scientific Research Applications

Epoxy Resin Curing Agent

N-(3-aminopropyl)acetamide hydrochloride finds use as a curing agent in epoxy resin formulations. When combined with epoxy resins, it promotes cross-linking and enhances the mechanical properties of cured materials. Its reactivity with epoxy groups allows for rapid curing, making it suitable for applications such as adhesives, coatings, and composite materials .

Peptide Immobilization

Researchers have employed N-(3-aminopropyl)acetamide hydrochloride as a functional monomer in the preparation of monodisperse cationic core-shell latex particles. These particles serve as carriers for peptide immobilization. The amino groups on the particle surface facilitate covalent attachment of peptides, enabling applications in drug delivery, diagnostics, and bioconjugation .

Polymer Modification

Due to its amino functionality, N-(3-aminopropyl)acetamide hydrochloride can be incorporated into various polymers. It acts as a reactive site for further modification, allowing researchers to tailor polymer properties. Applications include enhancing water solubility, adjusting surface charge, and improving compatibility with other materials .

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatization reagent. It reacts with carbonyl compounds (such as aldehydes and ketones) to form stable derivatives, aiding their detection and quantification. Researchers use it in gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses .

Biological Research

N-(3-aminopropyl)acetamide hydrochloride is explored in biological studies. It can modify biomolecules (e.g., proteins, peptides, and nucleic acids) by introducing amino groups. Researchers utilize it for labeling, cross-linking, and functionalizing biomolecules in proteomics, genomics, and drug discovery .

Drug Delivery Systems

The amino group in N-(3-aminopropyl)acetamide hydrochloride allows for conjugation with drug molecules. Researchers have investigated its use in designing drug delivery systems, where it acts as a linker between therapeutic agents and carriers (e.g., nanoparticles or liposomes). This facilitates controlled drug release and targeted delivery .

Surface Modification

Surface modification of materials is crucial for applications like biosensors, implants, and tissue engineering. N-(3-aminopropyl)acetamide hydrochloride can be used to functionalize surfaces, introducing amino groups that enhance biocompatibility, cell adhesion, and protein binding .

Adhesive Formulations

In adhesive technology, this compound contributes to the development of specialized adhesives. Its amino functionality allows it to participate in cross-linking reactions, leading to improved adhesive strength and durability. Applications range from industrial bonding to medical adhesives .

properties

IUPAC Name |

N-(3-aminopropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOCCRSYNXCTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)